molecular formula C20H25N3OS B14399099 10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL CAS No. 89907-41-5

10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL

Cat. No.: B14399099
CAS No.: 89907-41-5
M. Wt: 355.5 g/mol
InChI Key: KTFXVRMKCQWMAV-UHFFFAOYSA-N
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Description

10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This compound is structurally characterized by a phenothiazine core with a 4-methylpiperazin-1-yl propyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL is unique due to its specific side chain and the resulting pharmacological profile. Its combination of dopamine and histamine receptor antagonism distinguishes it from other phenothiazine derivatives.

Properties

CAS No.

89907-41-5

Molecular Formula

C20H25N3OS

Molecular Weight

355.5 g/mol

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-1-ol

InChI

InChI=1S/C20H25N3OS/c1-21-12-14-22(15-13-21)10-5-11-23-16-6-2-3-8-18(16)25-19-9-4-7-17(24)20(19)23/h2-4,6-9,24H,5,10-15H2,1H3

InChI Key

KTFXVRMKCQWMAV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC(=C42)O

Origin of Product

United States

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